molecular formula C14H16N2O B12638128 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine

2-(5-(Benzyloxy)pyridin-3-YL)ethanamine

Cat. No.: B12638128
M. Wt: 228.29 g/mol
InChI Key: ZJBWMEGRYJIABJ-UHFFFAOYSA-N
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Description

2-(5-(Benzyloxy)pyridin-3-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives. This compound features a benzyloxy group attached to the pyridine ring, which is further connected to an ethanamine chain. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine can be achieved through several synthetic routes. One common method involves the catalytic enantioselective borane reduction of benzyl oximes. This process typically requires a three-necked, round-bottomed flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a rubber septum. The reaction mixture includes 3-acetyl pyridine, ethanol, and hydroxylamine hydrochloride, which is heated to 55°C. A pre-made solution of sodium carbonate in water is added dropwise, and the mixture is stirred at 60°C for 2.5 hours .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic processes. These methods utilize advanced catalytic systems to ensure high yield and purity of the final product. The use of spiroborate ester catalysts has been reported to provide excellent enantioselectivity and yield in the reduction of benzyl oxime ethers .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Benzyloxy)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions typically involve the conversion of oxime ethers to primary amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include borane for reduction, sodium carbonate for neutralization, and various oxidizing agents for oxidation reactions. The conditions for these reactions often involve controlled temperatures and the use of specific catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and biological properties, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(5-(Benzyloxy)pyridin-3-YL)ethanamine include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the benzyloxy group, which imparts unique chemical properties and potential biological activities. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

2-(5-phenylmethoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C14H16N2O/c15-7-6-13-8-14(10-16-9-13)17-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11,15H2

InChI Key

ZJBWMEGRYJIABJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)CCN

Origin of Product

United States

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